2-Cyclohexyl-2-propyl formate

Description

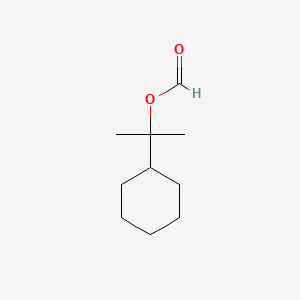

Structure

2D Structure

3D Structure

Properties

CAS No. |

63574-01-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-cyclohexylpropan-2-yl formate |

InChI |

InChI=1S/C10H18O2/c1-10(2,12-8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

KHSUHPZEMHPXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCCC1)OC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Cyclohexyl 2 Propyl Formate

Hydrolytic Stability and Reaction Kinetics

The hydrolysis of 2-Cyclohexyl-2-propyl formate (B1220265) to formic acid and 2-cyclohexyl-2-propanol is influenced by pH. The stability of the ester bond is significantly dependent on the reaction conditions, exhibiting distinct kinetics under acidic, neutral, and basic environments.

Under acidic conditions, the hydrolysis of tertiary esters like 2-Cyclohexyl-2-propyl formate is expected to proceed through a unimolecular AAL1 mechanism. This pathway involves the protonation of the carbonyl oxygen, followed by the departure of the stable tertiary carbocation (2-cyclohexyl-2-propyl cation). The stability of this carbocation is a key driving force for this mechanism. The subsequent reaction of the carbocation with water yields the corresponding tertiary alcohol.

In neutral and basic conditions, the hydrolysis is anticipated to be considerably slower. The bulky cyclohexyl and propyl groups attached to the tertiary carbon sterically hinder the approach of the nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon. This steric hindrance raises the activation energy for the bimolecular BAc2 mechanism, which is common for less hindered esters. chemrxiv.org

| pH Range | Predominant Mechanism | Expected Relative Rate | Influencing Factors |

| < 4 | AAL1 (Acid-catalyzed, unimolecular) | Fast | Stability of the tertiary carbocation |

| 4 - 8 | Neutral Hydrolysis | Very Slow | Steric hindrance, low concentration of H⁺ and OH⁻ |

| > 8 | BAc2 (Base-catalyzed, bimolecular) | Slow to Moderate | Steric hindrance significantly retards the rate |

Oxidative and Reductive Transformation Pathways

Mechanisms of Oxidation

The oxidation of this compound can occur at the formate group or the tertiary carbon of the alkyl chain. The formate group is susceptible to oxidation, potentially leading to the formation of carbon dioxide. Oxidizing agents like potassium permanganate (B83412) have been shown to oxidize formate ions, and similar reactivity is expected for formate esters. rsc.orgsphinxsai.com The reaction in acidic media likely involves the formation of a more powerful oxidant species, such as HMnO4. sphinxsai.com

Oxidation at the tertiary C-H bond of the 2-cyclohexyl-2-propyl group is another plausible pathway, although it generally requires strong oxidizing agents. This could lead to the formation of a hydroperoxide intermediate, which might subsequently decompose.

Reductive Cleavage Reactions

The ester functionality of this compound can be reduced to the corresponding alcohols, formic acid (which is further reduced), and methanol (B129727). The choice of reducing agent determines the reaction's outcome.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) are expected to reduce the ester to two alcohol fragments: 2-cyclohexyl-2-propanol and methanol (from the reduction of the formate moiety).

More selective reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally less reactive towards esters. However, their reactivity can be enhanced by the addition of Lewis acids or by using specific solvent systems. mdma.chcommonorganicchemistry.comias.ac.inresearchgate.net

The following table summarizes the expected products from the reduction of this compound with various reducing agents. The yields are hypothetical and based on typical reductions of similar esters.

| Reducing Agent | Expected Products | Typical Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Cyclohexyl-2-propanol and Methanol | Anhydrous ether or THF | Powerful, non-selective reduction. |

| Sodium Borohydride (NaBH₄) | No significant reaction | Methanol or ethanol (B145695) at room temperature | Generally unreactive towards sterically hindered esters. |

| Sodium Borohydride with Lewis Acid (e.g., ZnCl₂) | 2-Cyclohexyl-2-propanol and Methanol | THF, with a tertiary amine | Enhanced reactivity allows for ester reduction. mdma.ch |

Rearrangement Reactions Involving Cyclohexyl Moieties

Baeyer-Villiger Oxidation and Migratory Aptitudes

The Baeyer-Villiger oxidation is a potential rearrangement reaction for ketones structurally related to the alcohol portion of this compound. While the ester itself does not undergo this reaction directly, the corresponding ketone, 2-cyclohexyl-2-propanone, would be susceptible. In the Baeyer-Villiger oxidation of an unsymmetrical ketone, the migratory aptitude of the adjacent groups determines the product. The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. pitt.eduadichemistry.comorganic-chemistry.orgstackexchange.com

For 2-cyclohexyl-2-propanone, the two migrating groups would be the tertiary 2-propyl group and the cyclohexyl group. Based on the established migratory aptitude, the tertiary alkyl group would be expected to migrate in preference to the cyclohexyl group. This would lead to the formation of cyclohexyl 2-acetoxy-2-propane.

Other Intramolecular Rearrangements

Under strongly acidic conditions, particularly during acid-catalyzed hydrolysis, the formation of the 2-cyclohexyl-2-propyl carbocation could potentially lead to intramolecular rearrangements. The cyclohexyl ring itself is generally stable, but under certain conditions, rearrangements of substituted cyclohexyl cations to form cyclopentyl derivatives can occur. nih.gov However, for the 2-cyclohexyl-2-propyl cation, a 1,2-hydride or 1,2-alkyl shift within the cyclohexyl ring is less likely without a specific driving force, such as the formation of a more stable carbocation. The rearrangement of the tertiary carbocation to other isomeric structures would depend on the specific reaction conditions and the presence of any catalytic species.

Advanced Analytical Characterization in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 2-Cyclohexyl-2-propyl formate (B1220265) from reaction mixtures, synthetic byproducts, or environmental matrices, as well as for its quantification. The choice of technique is dictated by the compound's volatility, polarity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like 2-Cyclohexyl-2-propyl formate. The technique combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the retention time of this compound would be influenced by its boiling point and affinity for the stationary phase of the GC column. Given its molecular weight of 170.25 g/mol and non-polar character, a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The retention index, a more transferable parameter than retention time, would need to be experimentally determined by running a series of n-alkane standards.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern provides structural information. For this compound, key fragmentation pathways would likely include:

Loss of the formate group (-OCHO) : leading to a fragment ion corresponding to the 2-cyclohexyl-2-propyl carbocation.

Cleavage of the cyclohexyl ring : resulting in characteristic hydrocarbon fragments.

McLafferty rearrangement : if sterically feasible, though less likely for a tertiary ester without gamma-hydrogens on the alkyl chain.

Formation of an acylium ion [HCO]+ : with a mass-to-charge ratio (m/z) of 29.

A hypothetical fragmentation pattern is presented in Table 1.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 170 | [C10H18O2]+• (Molecular Ion) | 5 |

| 113 | [C8H17]+ | 40 |

| 83 | [C6H11]+ | 100 (Base Peak) |

| 55 | [C4H7]+ | 75 |

| 41 | [C3H5]+ | 60 |

This table is illustrative and based on general fragmentation patterns of esters.

For the analysis of this compound in highly complex matrices, such as essential oils or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. wiley.com This technique utilizes two columns with different stationary phases, providing a more detailed "fingerprint" of the sample. nih.gov

In a GC×GC system, compounds are separated on a first-dimension column (typically non-polar) and then fractions of the eluent are cryo-focused and re-injected onto a second, shorter column (typically polar) for a rapid, secondary separation. This results in a structured two-dimensional chromatogram where compounds of similar chemical classes group together. wiley.com For a mixture containing this compound, this technique would effectively separate it from other esters, alcohols, and hydrocarbons, which might co-elute in a one-dimensional GC analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from liquid or solid samples. nih.govnih.gov When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for the analysis of this compound in various matrices.

The selection of the SPME fiber coating is critical and depends on the analyte's polarity. For the relatively non-polar this compound, a non-polar fiber, such as one coated with polydimethylsiloxane (PDMS), would be appropriate. The sample is placed in a sealed vial and heated to promote the partitioning of volatile compounds into the headspace, where they are adsorbed onto the SPME fiber. The fiber is then desorbed in the hot injector of the GC. This technique is particularly useful for determining the presence of this compound in products where it might be a volatile aroma compound. uc.edu

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, which can help to resolve isomeric and isobaric compounds. wikipedia.org

For this compound, IMS could potentially be used to separate it from other isomers that have the same mass but different three-dimensional structures. The collision cross-section (CCS), a measure of the ion's size and shape, would be a key parameter determined by IMS. This advanced technique could be particularly valuable in metabolomics or other complex sample analyses where subtle structural differences are important. chromatographyonline.com

While GC is generally preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for less volatile or thermally labile esters, or for preparative scale separations. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. libretexts.org

In a reversed-phase setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). libretexts.org The retention of this compound would be governed by its hydrophobic interactions with the stationary phase. Detection could be achieved using a UV detector if the molecule possessed a chromophore, which the simple formate ester does not. Therefore, a more universal detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be necessary.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (ESI+) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for method development.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would provide critical information.

¹H NMR : The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The formate proton (-OCHO) would appear as a singlet at a characteristic downfield chemical shift (around 8.0 ppm). The protons of the cyclohexyl group would appear as a complex multiplet in the aliphatic region (around 1-2 ppm). The methyl protons of the propyl group would appear as a singlet further downfield due to the deshielding effect of the adjacent quaternary carbon and oxygen.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the formate group would have a characteristic chemical shift in the range of 160-170 ppm. The quaternary carbon of the propyl group would also be identifiable, as would the carbons of the cyclohexyl ring and the methyl groups.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations in the region of 1100-1300 cm⁻¹.

C-H stretching vibrations for the aliphatic (cyclohexyl and propyl) groups just below 3000 cm⁻¹.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Formate proton (s) | ~8.0 ppm |

| Cyclohexyl protons (m) | ~1.0-2.0 ppm | |

| Methyl protons (s) | ~1.2-1.5 ppm | |

| ¹³C NMR | Carbonyl carbon | ~165 ppm |

| Quaternary carbon | ~80 ppm | |

| Cyclohexyl carbons | ~25-45 ppm | |

| Methyl carbons | ~20-25 ppm | |

| IR Spectroscopy | C=O stretch | ~1730 cm⁻¹ |

| C-O stretch | ~1150-1250 cm⁻¹ |

This table contains predicted values based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, propyl formate, distinct peaks corresponding to different proton environments are observed. For this compound, one would expect to see signals corresponding to the protons of the cyclohexyl ring, the methyl groups, and the formate proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the formate proton (H-C=O) would likely appear as a singlet at a downfield chemical shift, typically around 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the cyclohexyl ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The two methyl groups attached to the tertiary carbon are expected to be chemically equivalent and would therefore appear as a single signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the formate group is characteristically found at a downfield chemical shift, often in the range of 160-170 ppm. The tertiary carbon atom bonded to the cyclohexyl group and the two methyl groups would also have a specific chemical shift, as would the individual carbons of the cyclohexyl ring and the methyl carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formate C-H | ~8.0 (singlet) | - |

| Formate C=O | - | ~161 |

| Quaternary C | - | ~80 |

| Cyclohexyl CH | ~1.0-2.0 (multiplets) | ~25-45 |

| Methyl CH₃ | ~1.2 (singlet) | ~25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of the ester functional group.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the formate ester. Another key feature would be the C-O stretching vibration, which for esters typically appears in the range of 1000-1300 cm⁻¹. The presence of the cyclohexyl and propyl groups would be indicated by C-H stretching vibrations for sp³ hybridized carbons, typically observed between 2850 and 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Hyphenated Spectroscopic Techniques

To achieve a more comprehensive analysis, spectroscopic techniques are often coupled with separation methods, a practice known as "hyphenation". nih.gov These hyphenated techniques are powerful tools for analyzing complex mixtures and identifying unknown compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of this compound, GC would first separate the compound from any impurities. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation. The molecular weight of this compound is 170.25 g/mol . nih.govvulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS couples liquid chromatography with mass spectrometry. This technique is particularly useful for compounds that are not volatile enough for GC analysis. LC-MS could be employed to analyze this compound, especially in complex matrices, providing both separation and identification in a single run.

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial technique for determining the elemental composition of a compound. For this compound (C₁₀H₁₈O₂), elemental analysis would be used to experimentally determine the percentage of carbon, hydrogen, and oxygen. vulcanchem.com The experimentally determined percentages should align with the theoretical values calculated from the molecular formula.

| Element | Theoretical Percentage |

| Carbon (C) | 70.55% |

| Hydrogen (H) | 10.66% |

| Oxygen (O) | 18.79% |

Purity assessment is essential to ensure the quality of the compound. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to determine the purity of this compound. These methods can detect and quantify any impurities present in a sample.

Advanced Chromatographic Screening in Bioprocess Development

In the context of bioprocess development, advanced chromatographic screening techniques are vital for monitoring and optimizing the production of chemical compounds. If this compound were produced through a fermentation or enzymatic process, techniques like HPLC and GC would be employed to monitor the concentration of the product in the reaction mixture over time.

This real-time or near-real-time analysis allows for the optimization of process parameters such as temperature, pH, and substrate concentration to maximize the yield and purity of this compound. Furthermore, these chromatographic methods can be used to screen for and identify potential byproducts, providing a more complete understanding of the bioprocess.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the physical behavior of molecules at an atomic level. These methods treat molecules as a collection of atoms governed by the laws of classical mechanics, allowing for the simulation of their motion and interactions over time.

Conformational analysis of 2-cyclohexyl-2-propyl formate (B1220265) involves identifying the molecule's most stable three-dimensional shapes, or conformers. The molecule possesses several sources of conformational flexibility:

Cyclohexane (B81311) Ring: The cyclohexane group predominantly adopts a low-energy "chair" conformation, but "boat" or "twist-boat" conformations are also possible, albeit at a higher energy cost.

Rotatable Bonds: Significant rotational freedom exists around the single bonds connecting the cyclohexane ring to the tertiary carbon, and between the tertiary carbon and the ester oxygen.

Computational methods can systematically rotate these bonds and perform energy calculations to map out the potential energy surface. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can further investigate the stability of these conformers. mdpi.com By simulating the atomic motions over time, MD can reveal how the molecule transitions between different conformations and which shapes are most persistent under specific conditions, such as in a vacuum or in the presence of a solvent. mdpi.comresearchgate.net For analogous compounds like methyl formate, theoretical computations have been crucial in understanding conformational isomerism and stability. aanda.orgarxiv.org

Table 1: Hypothetical Relative Energies of Key Conformers of 2-Cyclohexyl-2-propyl formate

| Conformer Description | Dihedral Angle (Ring-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Global Minimum (Chair, Anti) | ~180° | 0.00 | 75.2 |

| Local Minimum (Chair, Gauche) | ~60° | 1.20 | 24.1 |

| Transition State (Chair, Eclipsed) | ~0° | 5.50 | <0.1 |

| High Energy (Boat, Anti) | ~180° | 7.10 | <0.1 |

Should derivatives of this compound be considered for applications in pharmacology or materials science, ligand-receptor interaction modeling would be a critical step. This process, often called molecular docking, computationally predicts the preferred orientation and binding affinity of a ligand (the molecule of interest) when it interacts with a receptor (typically a protein or other macromolecule). nih.govresearchgate.net

The process involves:

Obtaining the 3D structures of both the ligand derivative and the target receptor.

Using a search algorithm to explore numerous possible binding poses of the ligand within the receptor's active site. researchgate.net

Employing a scoring function to estimate the binding energy for each pose, with lower energies indicating more favorable interactions. researchgate.net

Molecular dynamics simulations are frequently used in conjunction with docking to refine the binding poses and assess the stability of the ligand-receptor complex over time. nih.gov These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the receptor. researchgate.net Such studies are foundational in structure-based drug design, helping to rationalize the activity of known compounds and to design new ones with improved potency and selectivity. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about the electronic properties of molecules. northwestern.edu These methods, such as Density Functional Theory (DFT), are essential for predicting reactivity and understanding reaction mechanisms. mpg.delsu.eduresearchgate.net

Quantum chemistry can be used to compute a range of electronic properties for this compound that are central to its reactivity. northwestern.edu

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule's surface. For an ester like this compound, these maps would show negative potential (red) around the carbonyl and ester oxygen atoms, indicating nucleophilic sites prone to attack by electrophiles. Positive potential (blue) would be expected around the formyl hydrogen and the carbonyl carbon, indicating electrophilic sites.

Reactivity Descriptors: DFT provides a framework for calculating chemical reactivity descriptors like hardness, chemical potential, and electrophilicity, which can be used to predict how the molecule will behave in chemical reactions. frontiersin.org Studies on other esters have successfully used quantum calculations to correlate electronic properties with collecting ability in flotation processes, for example. researchgate.net

Table 2: Representative Computed Electronic Properties for this compound (Illustrative)

| Property | Value (Method: DFT/B3LYP/6-31G*) | Interpretation |

| HOMO Energy | -0.25 Hartree | Related to ionization potential, site of oxidation |

| LUMO Energy | +0.05 Hartree | Related to electron affinity, site of reduction |

| HOMO-LUMO Gap | 0.30 Hartree | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.9 Debye | Measures overall polarity of the molecule |

| Enthalpy of Formation | -155.2 kcal/mol | Thermodynamic stability relative to constituent elements fraunhofer.de |

Understanding how a reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical calculations are indispensable for locating these transient structures and calculating their energies, which correspond to the activation energy of the reaction. lsu.edu

For this compound, a key reaction mechanism to study would be its hydrolysis, the cleavage of the ester bond by water. Calculations can distinguish between different possible mechanisms, such as acid-catalyzed or base-catalyzed pathways. ic.ac.ukacs.org By modeling the reactants, products, and the transition state connecting them, chemists can determine the most likely reaction pathway and predict the reaction rate. arkat-usa.org This approach has been used to study the hydrolysis of various esters, revealing details about the geometry and energetics of their transition states. researchgate.netumich.edu Similarly, the mechanism of formate ester formation can be investigated. nih.govresearchgate.netresearchgate.netresearchgate.net

In Silico Approaches for Chemical Process Design and Optimization

In silico—or computational—methods are increasingly used to design, analyze, and optimize chemical manufacturing processes, reducing the reliance on costly and time-consuming laboratory experiments. dtu.dkdtu.dk

For the synthesis of this compound, which could be formed via esterification, these approaches are highly valuable. researchgate.net Process intensification strategies can be modeled to improve efficiency. mdpi.com For instance, Computational Fluid Dynamics (CFD) can be used to simulate the conditions inside a chemical reactor. chemisgroup.usul.ie By solving equations for fluid flow, heat transfer, and mass transfer, CFD provides detailed predictions of mixing efficiency, temperature gradients, and residence time distribution. zoneflowtech.comtudelft.nlnih.gov

This allows chemical engineers to:

Optimize Reactor Design: Test different reactor geometries, impeller types, and baffle configurations virtually to ensure optimal mixing and heat management.

Scale-Up Processes: Simulate the performance of a reactor at an industrial scale based on lab-scale data, identifying potential issues before construction. chemisgroup.us

Improve Yield and Selectivity: By integrating kinetic models of the esterification reaction into the CFD simulation, operating conditions (e.g., temperature, pressure, reactant feed rates) can be fine-tuned to maximize the production of this compound while minimizing byproducts. mdpi.com

These model-based systems provide a platform for generating, testing, and evaluating different process designs and control strategies in a rapid and cost-effective manner. dtu.dk

Environmental Research and Fate Studies

Biodegradation and Abiotic Degradation Pathways

The degradation of 2-Cyclohexyl-2-propyl formate (B1220265) in the environment is anticipated to proceed through two primary mechanisms: biodegradation and abiotic degradation.

Biodegradation: It is expected that 2-Cyclohexyl-2-propyl formate can be biodegraded by microorganisms present in soil and water. The primary pathway for the biodegradation of esters is enzymatic hydrolysis. Esterase enzymes, commonly found in a wide variety of bacteria and fungi, would likely catalyze the cleavage of the ester bond. This process would break down this compound into its constituent alcohol and acid: 2-cyclohexyl-2-propanol and formic acid.

Formic acid is a simple organic acid that is readily metabolized by many microorganisms and is a natural intermediate in various metabolic pathways. wikipedia.org 2-cyclohexyl-2-propanol, a tertiary alcohol, may be more resistant to further rapid biodegradation compared to simpler, linear alcohols. However, over time, it is expected to be further broken down by specialized microorganisms.

Abiotic Degradation: The primary abiotic degradation pathway for this compound in the aquatic environment is hydrolysis. nih.gov The ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by either acids or bases. pjsir.orgresearchgate.net The rate of hydrolysis is dependent on the pH of the surrounding water and the temperature. In neutral aqueous solutions, the hydrolysis of formate esters is known to occur, breaking the compound down into formic acid and 2-cyclohexyl-2-propanol. nih.govpjsir.org

In the atmosphere, volatile organic compounds can be degraded by photochemical reactions. If this compound were to partition to the atmosphere, it would be susceptible to reaction with hydroxyl radicals (•OH), which are highly reactive and play a major role in the breakdown of organic compounds in the troposphere.

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of a chemical are largely governed by its physical and chemical properties. For this compound, these properties can be used in environmental fate models to predict its behavior.

| Property | Predicted Value/Information | Implication for Environmental Distribution and Persistence |

| Molecular Formula | C₁₀H₁₈O₂ | Provides the basis for calculating other properties. |

| Molecular Weight | 170.25 g/mol | Influences volatility and transport. |

| logP (Octanol-Water Partition Coefficient) | 3.1 | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. |

| Water Solubility | Low (predicted) | Suggests that the compound will not readily dissolve in water and may partition to other environmental compartments. |

| Vapor Pressure | Low to moderate (predicted) | Suggests some potential for volatilization into the atmosphere from surface water and soil. |

Data sourced from PubChem and extrapolated from similar compounds. nih.gov

Environmental Distribution Modeling: Based on these properties, environmental fate models, such as fugacity models, can be used to predict the partitioning of this compound between different environmental compartments (air, water, soil, sediment, and biota). The moderate logP value suggests that if released into an aquatic environment, a significant portion of the compound would likely adsorb to suspended solids and sediment. nih.gov Its predicted low water solubility would limit its concentration in the water column. Some fraction may also volatilize into the atmosphere.

Assessment of Transformation Products

The primary transformation products expected from the degradation of this compound are formic acid and 2-cyclohexyl-2-propanol.

| Transformation Product | Formation Pathway | Environmental Significance |

| Formic Acid | Hydrolysis (biotic and abiotic) of the ester bond. | A naturally occurring and readily biodegradable substance. At high concentrations, it can affect the pH of the local environment. |

| 2-Cyclohexyl-2-propanol | Hydrolysis (biotic and abiotic) of the ester bond. | A tertiary alcohol whose environmental fate and toxicity would need further assessment. It is expected to be more persistent than formic acid. |

The environmental impact of this compound is therefore closely linked to the impact of these transformation products. While formic acid is of low environmental concern, the potential persistence and ecotoxicity of 2-cyclohexyl-2-propanol would be important factors to consider in a comprehensive environmental risk assessment.

Sustainable Chemical Practices and Environmental Impact Mitigation

To minimize the potential environmental impact of this compound, the adoption of sustainable chemical practices throughout its lifecycle is crucial. This aligns with the principles of green chemistry. alliedacademies.orgseton.co.uk

Sustainable Synthesis:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize bio-based starting materials instead of petroleum-based chemicals can reduce the carbon footprint of the production process. oizom.comwur.nl

Catalytic Reagents: Employing catalytic methods for the esterification process, rather than stoichiometric reagents, minimizes waste generation. seton.co.uk

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, such as using lower temperatures and pressures, contributes to a more sustainable process. oizom.com

Environmental Impact Mitigation:

Waste Reduction and Management: Implementing strategies to minimize the generation of waste during manufacturing is a key principle of green chemistry. seton.co.uk Any waste that is produced should be treated to remove or neutralize hazardous components before release.

Process Optimization: Designing manufacturing processes to be as efficient as possible, maximizing the conversion of reactants to the final product (atom economy), reduces the amount of unreacted starting materials and byproducts that need to be managed. seton.co.uk

Lifecycle Assessment: Conducting a comprehensive lifecycle assessment (LCA) can help identify the stages of the product's life with the most significant environmental impact, from raw material extraction to end-of-life disposal, and guide efforts to reduce this impact. alliedacademies.org

Responsible Use and Disposal: Ensuring that the use of this compound in industrial applications includes measures to prevent its release into the environment is critical. This includes proper handling, storage, and disposal procedures.

By integrating these sustainable practices, the chemical industry can work towards minimizing the environmental footprint of specialty chemicals like this compound. alliedacademies.orgsolubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.